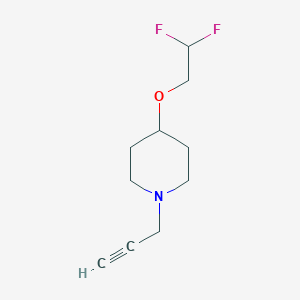

4-(2,2-Difluoroethoxy)-1-(prop-2-yn-1-yl)piperidine

Description

Properties

Molecular Formula |

C10H15F2NO |

|---|---|

Molecular Weight |

203.23 g/mol |

IUPAC Name |

4-(2,2-difluoroethoxy)-1-prop-2-ynylpiperidine |

InChI |

InChI=1S/C10H15F2NO/c1-2-5-13-6-3-9(4-7-13)14-8-10(11)12/h1,9-10H,3-8H2 |

InChI Key |

GALXKTLLRWUSFZ-UHFFFAOYSA-N |

Canonical SMILES |

C#CCN1CCC(CC1)OCC(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Key Observations:

Substituent Effects: Fluorinated groups (e.g., 2,2-difluoroethoxy, trifluoromethyl) enhance metabolic stability and influence lipophilicity, as seen in the target compound and compound 84 .

Synthetic Yields :

- High yields (≥76%) are achieved for analogs with electron-withdrawing groups (e.g., trifluoromethyl in 84 , methylsulfonyl in 89 ), likely due to stabilized intermediates during synthesis .

- Lower yields (e.g., 8% for compound 95 ) are associated with sterically hindered fluorophenethyl groups .

Physical States :

- Crystalline solids (e.g., 84 , 89 ) are common for styryl derivatives, while phenethyl analogs (e.g., 25 ) often exist as oils .

Functional and Analytical Comparisons

Stereochemical Considerations :

- Compounds like 84 (E-isomer) and 83 (Z-isomer) demonstrate stereoselective activity, with distinct melting points and reactivity profiles .

Purity and Characterization :

- High HPLC purity (≥95%) is consistently reported for analogs, underscoring robust purification protocols (e.g., column chromatography) .

- NMR and MS data confirm structural integrity, with propargyl protons resonating at ~2.4–3.0 ppm (¹H NMR) and molecular ion peaks matching theoretical values .

Intermolecular Interactions :

Preparation Methods

Alkylation of 4-Hydroxypiperidine with Propargyl Bromide

The first step involves introducing the propargyl group at the piperidine nitrogen. 4-Hydroxypiperidine is treated with propargyl bromide in the presence of a base such as potassium carbonate ($$K2CO3$$) or sodium hydride ($$NaH$$) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction proceeds via an $$S_N2$$ mechanism, with the base deprotonating the secondary amine to enhance nucleophilicity.

$$

\text{4-Hydroxypiperidine} + \text{Propargyl bromide} \xrightarrow{K2CO3, \text{DMF}} \text{1-(Prop-2-yn-1-yl)-4-hydroxypiperidine}

$$

Key Considerations :

Etherification of the 4-Hydroxy Group with 2,2-Difluoroethyl Bromide

The hydroxyl group at the 4-position is subsequently converted to the 2,2-difluoroethoxy ether. Traditional $$S_N2$$ alkylation using 2,2-difluoroethyl bromide and a strong base like sodium hydride ($$NaH$$) in tetrahydrofuran (THF) is effective:

$$

\text{1-(Prop-2-yn-1-yl)-4-hydroxypiperidine} + \text{2,2-Difluoroethyl bromide} \xrightarrow{NaH, \text{THF}} \text{Target Compound}

$$

Alternative Approach :

The Mitsunobu reaction offers a milder alternative, employing 2,2-difluoroethanol, diethyl azodicarboxylate (DEAD), and triphenylphosphine ($$PPh_3$$) in dichloromethane (DCM):

$$

\text{1-(Prop-2-yn-1-yl)-4-hydroxypiperidine} + \text{2,2-Difluoroethanol} \xrightarrow{DEAD, PPh_3, \text{DCM}} \text{Target Compound}

$$

Synthetic Route 2: Etherification Followed by Nitrogen Alkylation

Etherification of 4-Hydroxypiperidine with 2,2-Difluoroethanol

Prioritizing ether formation, 4-hydroxypiperidine undergoes Mitsunobu coupling with 2,2-difluoroethanol to yield 4-(2,2-difluoroethoxy)piperidine. This method circumvents the need for harsh alkylation conditions:

$$

\text{4-Hydroxypiperidine} + \text{2,2-Difluoroethanol} \xrightarrow{DEAD, PPh_3, \text{DCM}} \text{4-(2,2-Difluoroethoxy)piperidine}

$$

Alkylation of the Piperidine Nitrogen with Propargyl Bromide

The secondary amine in 4-(2,2-difluoroethoxy)piperidine is alkylated using propargyl bromide under conditions similar to Route 1. However, the steric bulk of the 4-substituent may necessitate prolonged reaction times or higher temperatures:

$$

\text{4-(2,2-Difluoroethoxy)piperidine} + \text{Propargyl Bromide} \xrightarrow{K2CO3, \text{DMF}} \text{Target Compound}

$$

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Reaction Conditions | Harsher base (NaH) for etherification | Milder Mitsunobu conditions |

| Steric Hindrance | Moderate (post-alkylation) | Higher (post-etherification) |

| Yield Optimization | Requires precise stoichiometry | Less sensitive to stoichiometry |

| Purification Complexity | Chromatography post-alkylation | Recrystallization feasible |

Key Observations :

- Route 2’s Mitsunobu reaction offers superior regioselectivity and milder conditions, albeit at higher reagent cost.

- Route 1 may be preferable for large-scale synthesis due to the availability of propargyl bromide and standard bases.

Reaction Mechanism and Kinetic Considerations

Alkylation of Secondary Amines

The propargyl group’s introduction proceeds via an $$S_N2$$ mechanism, where the deprotonated amine attacks the electrophilic carbon of propargyl bromide. Steric hindrance at the nitrogen center slows the reaction, necessitating elevated temperatures.

Etherification via Mitsunobu Reaction

The Mitsunobu mechanism involves oxidation-reduction between DEAD and $$PPh_3$$, generating a phosphine oxide and activating the alcohol for nucleophilic substitution. This method is highly efficient for secondary alcohols like 4-hydroxypiperidine.

Purification and Characterization

Isolation Techniques

- Liquid-Liquid Extraction : Removes unreacted starting materials and byproducts using solvents like ethyl acetate and water.

- Column Chromatography : Silica gel chromatography with hexane/ethyl acetate gradients resolves the target compound from impurities.

- Recrystallization : Ethanol/water mixtures yield crystalline product suitable for X-ray diffraction analysis.

Spectroscopic Characterization

- $$^1H$$ NMR : Distinct signals for the propargyl proton ($$δ 2.5–3.0$$ ppm) and difluoroethoxy group ($$δ 4.5–5.0$$ ppm, splitting due to $$^2J_{HF}$$).

- $$^{19}F$$ NMR : Resonances at $$δ -120$$ to $$-125$$ ppm confirm the difluoroethoxy moiety.

Scalability and Industrial Relevance

Both routes are amenable to scale-up, with Route 1 offering cost advantages through the use of commodity chemicals. However, Route 2’s Mitsunobu conditions may incur higher reagent costs, rendering it more suitable for small-scale pharmaceutical applications.

Q & A

Q. What are the established synthetic routes for 4-(2,2-Difluoroethoxy)-1-(prop-2-yn-1-yl)piperidine, and what intermediates are critical for yield optimization?

The synthesis typically involves multi-step reactions starting with functionalization of the piperidine core. Key steps include:

- Piperidine Substitution : Introducing the 2,2-difluoroethoxy group via nucleophilic substitution under basic conditions (e.g., NaOH in dichloromethane) .

- Propargylation : Coupling the piperidine intermediate with propargyl bromide using catalysts like Cs₂CO₃ to achieve regioselectivity .

- Purification : Column chromatography or recrystallization to achieve >99% purity, as demonstrated for structurally analogous compounds .

Critical intermediates include the halogenated piperidine precursor and the propargyl-substituted intermediate. Yield optimization relies on solvent choice (polar aprotic solvents preferred) and controlled temperature (0–25°C) .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., difluoroethoxy CH₂CF₂ resonance at δ 4.5–5.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₁₀H₁₄F₂NO).

- X-ray Crystallography : For unambiguous confirmation of stereochemistry, if crystals are obtainable .

Q. What preliminary biological screening strategies are recommended for this compound?

- Target Identification : Screen against GPCR or kinase libraries due to piperidine’s prevalence in these targets .

- Cellular Assays : Assess cytotoxicity (e.g., IC₅₀ in HEK293 cells) and membrane permeability via log P calculations (predicted ~2.5 based on substituent lipophilicity) .

- Fluorine-Specific Probes : Utilize ¹⁹F NMR to track cellular uptake and metabolism .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

- Substituent Variation : Replace the difluoroethoxy group with other fluorinated or heterocyclic moieties (e.g., oxadiazole, pyrimidine) to modulate target affinity .

- Propargyl Modifications : Test alkyl vs. aryl propargyl derivatives to assess impact on metabolic stability .

- Quantitative SAR (QSAR) : Use computational models (e.g., molecular docking) to predict binding to dopamine or serotonin receptors, given piperidine’s role in CNS targets .

Q. What computational methods are effective in predicting reaction pathways for scale-up synthesis?

- Quantum Chemical Calculations : Employ density functional theory (DFT) to map energy barriers for key steps like propargylation .

- Reaction Optimization : Machine learning algorithms can analyze historical data (e.g., solvent polarity, catalyst loading) to recommend conditions for >80% yield .

Q. How should contradictory data on biological activity be resolved?

- Dose-Response Curves : Replicate assays across multiple cell lines to distinguish target-specific effects from off-target interactions .

- Metabolite Profiling : Use LC-MS to identify active or inhibitory metabolites that may explain discrepancies .

- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase activity) with fluorescence polarization vs. radiometric assays .

Q. What strategies mitigate stability issues during long-term storage?

Q. How can pharmacokinetic (PK) parameters be improved for in vivo studies?

- Prodrug Design : Introduce ester groups at the propargyl position to enhance oral bioavailability .

- CYP450 Inhibition Screening : Assess interactions with CYP3A4/2D6 to predict clearance rates .

- Tissue Distribution : Radiolabel the difluoroethoxy group (¹⁸F-PET) for real-time biodistribution tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.